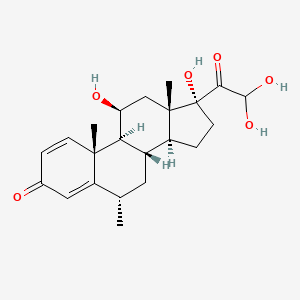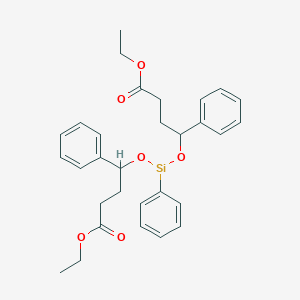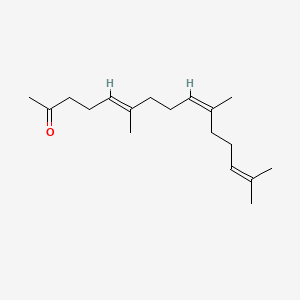
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one is a volatile apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids. These compounds are known for their roles in plant and animal biology, contributing to flavors, aromas, and signaling molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one typically involves the oxidative cleavage of carotenoids. One common method is through the use of gas chromatography-mass spectrometry (GC-MS) and headspace solid-phase micro-extraction (HS-SPME) techniques . The reaction conditions often include elevated temperatures and specific adsorbent fiber coating chemistries to ensure the stability and accurate quantification of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources such as plants, followed by purification using chromatographic techniques. The optimization of HS-SPME-GC-MS methods has been validated for robust detection and quantification in various plant tissues .
Analyse Des Réactions Chimiques
Types of Reactions
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Various substitution reactions can occur, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Applications De Recherche Scientifique
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of carotenoid metabolism and apocarotenoid signaling.
Biology: Investigated for its roles in plant signaling and interactions with pollinators and herbivores.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Mécanisme D'action
The mechanism of action of (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one include other volatile apocarotenoids such as:
- (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-ol
- (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-al
Uniqueness
What sets this compound apart is its specific structure and the unique roles it plays in various biological and industrial contexts. Its ability to act as a signaling molecule and its aromatic properties make it a valuable compound for research and application .
Propriétés
Numéro CAS |
3953-35-3 |
|---|---|
Formule moléculaire |
C18H30O |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one |
InChI |
InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11-,17-13+ |
Clé InChI |
LTUMRKDLVGQMJU-HSVQFRAPSA-N |
SMILES isomérique |
CC(=CCC/C(=C\CC/C(=C/CCC(=O)C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C |
Point d'ébullition |
147.00 to 148.00 °C. @ 0.50 mm Hg |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


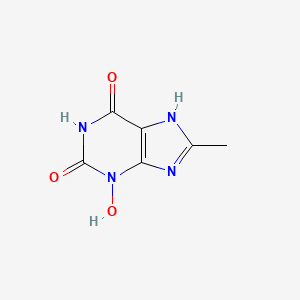
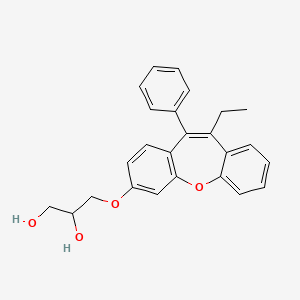
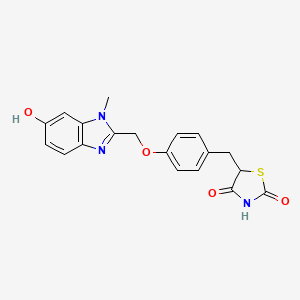
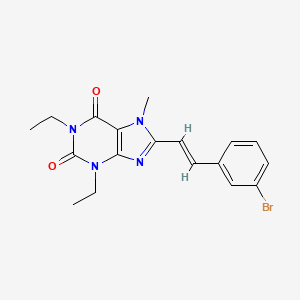
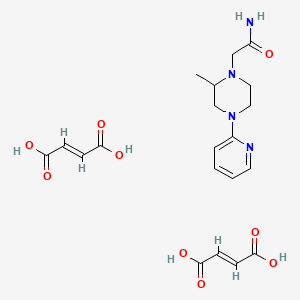
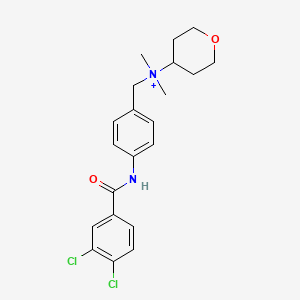
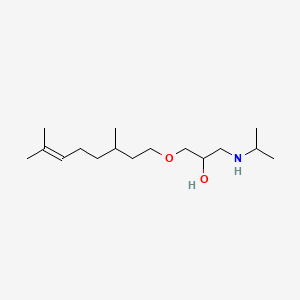
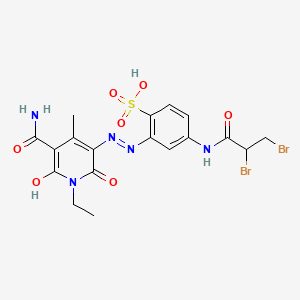
![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
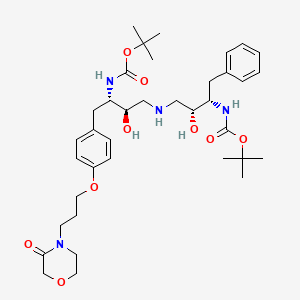
![1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate](/img/structure/B12775868.png)
